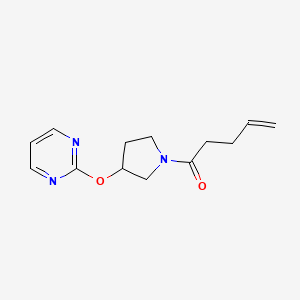

1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)pent-4-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)pent-4-en-1-one” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrimidine ring is attached to the pyrrolidine ring through an oxygen atom .

Scientific Research Applications

Stereospecific Synthesis and Biological Activity

The compound has been utilized in stereospecific synthesis, leading to the creation of enantiomerically pure pyrrolidines through 1,3-dipolar cycloadditions, showcasing its versatility in generating complex molecules with defined stereochemistry. These processes are pivotal for developing pharmacologically active substances, demonstrating the compound's significance in medicinal chemistry (Oliveira Udry, Repetto, & Varela, 2014).

Antiviral and Cognitive Disorder Research

A derivative, designed for selective brain penetration, has shown promise as a PDE9A inhibitor, potentially applicable in treating cognitive disorders. The compound's ability to elevate central cGMP levels in the brain, demonstrating procognitive activity in rodent models, highlights its potential in neuropharmacology (Verhoest et al., 2012).

Nucleoside Analogues and Triple Helix Formation

Research into nucleoside analogues featuring pyrimidine structures, like those in "1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)pent-4-en-1-one," has led to the development of probes for RNA structure and dynamics. These analogues have been incorporated into oligonucleotides to study RNA's secondary structure, providing insights into genetic regulation and expression (Tinsley & Walter, 2006).

Enzyme Inhibition for Diabetes Treatment

The molecule has been a key intermediate in synthesizing inhibitors targeting dipeptidyl peptidase IV, a therapeutic approach for type 2 diabetes management. These studies underscore its role in developing treatments for chronic conditions, emphasizing the compound's contribution to medical research (Sharma et al., 2012).

Fluorescent Probes for RNA Monitoring

Derivatives have served as fluorescent probes for RNA, aiding in the understanding of nucleic acid structure and function. The development of such probes is crucial for biological research, offering tools to visualize and quantify RNA molecules in various contexts (Tinsley & Walter, 2006).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and transporters . For instance, α-PVP, a synthetic cathinone derivative, acts as a potent blocker at the dopamine and norepinephrine transporter .

Biochemical Pathways

For instance, α-PVP, a synthetic cathinone derivative, affects the dopamine and norepinephrine transporters, which are part of the catecholamine pathway .

Pharmacokinetics

The presence of the pyrrolidine ring in the compound suggests that it might have good bioavailability due to the increased three-dimensional coverage of the ring .

Result of Action

Based on the known effects of similar compounds, it can be inferred that it might have significant effects on the nervous system, potentially affecting neurotransmitter levels and neuronal activity .

properties

IUPAC Name |

1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-2-3-5-12(17)16-9-6-11(10-16)18-13-14-7-4-8-15-13/h2,4,7-8,11H,1,3,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKYVGRXNVUBKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCC(C1)OC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2926202.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]pent-4-enamide](/img/structure/B2926204.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-indolizin-2-ylmethanone](/img/structure/B2926207.png)

![Ethyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate](/img/structure/B2926210.png)

![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2926215.png)

![Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B2926220.png)

![4-[(4-Bromobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde](/img/structure/B2926222.png)

![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2926224.png)